Chemical Properties of 3-(2,2,2-Trifluoroethyl)pyridin-2-amine for Medicinal Chemistry
Chemical Properties of 3-(2,2,2-Trifluoroethyl)pyridin-2-amine for Medicinal Chemistry
The following technical guide details the chemical properties, synthesis, and medicinal utility of 3-(2,2,2-Trifluoroethyl)pyridin-2-amine .
[1]
Executive Summary
3-(2,2,2-Trifluoroethyl)pyridin-2-amine is a specialized heterocyclic building block that merges the hydrogen-bond donor/acceptor motif of 2-aminopyridine with the unique physicochemical modulation of a 2,2,2-trifluoroethyl group.[1] In medicinal chemistry, this scaffold serves as a critical bioisostere for 3-ethyl or 3-isopropyl pyridines, offering enhanced metabolic stability and modulated lipophilicity without the drastic electronic deactivation associated with direct perfluoroalkyl attachment.[1]
This guide provides a comprehensive analysis of its physicochemical profile, a robust synthetic protocol for its generation, and strategic insights for its deployment in drug discovery.[2][3]
Physicochemical & Electronic Profile
The integration of the 2,2,2-trifluoroethyl moiety (
Electronic Modulation and pKa
The 2-aminopyridine system typically exhibits a pKa (conjugate acid) of approximately 6.[1]86. Substituents at the C3 position exert influence via inductive (
-
Inductive Effect: The
group acts as a strong electron-withdrawing group (EWG) due to the three fluorine atoms ( effect).[1] However, the methylene spacer ( ) insulates the pyridine ring from the full withdrawal seen in direct attachment.[1] -
Basicity Impact: The electron withdrawal reduces the electron density on the pyridine nitrogen (
), lowering the pKa relative to the unsubstituted parent.-
Estimated pKa:4.8 – 5.2 (vs. ~6.9 for 2-aminopyridine and ~7.2 for 3-methyl-2-aminopyridine).[1]
-
Implication: This reduced basicity decreases the liability for hERG channel blockage (often associated with high basicity) while maintaining sufficient polarity for solubility.
-
Lipophilicity and Metabolic Stability[1]
-
LogP Shift: The trifluoroethyl group is significantly more lipophilic than a methyl or ethyl group.
- .
-
Metabolic Blocking: The C3-position alkyl groups in pyridines are prone to P450-mediated benzylic hydroxylation.[1] The strong C-F bonds in the adjacent
-position deactivate the -methylene protons, significantly retarding oxidative metabolism at this "soft spot."[1]
Data Summary Table
| Property | Value (Approx.) | Medicinal Chemistry Relevance |
| Molecular Weight | 190.17 g/mol | Fragment-like, high ligand efficiency potential.[1] |
| H-Bond Donors | 1 (Exocyclic -NH2) | Key interaction with hinge regions in kinases.[1] |
| H-Bond Acceptors | 2 (Pyridine N, -NH2) | Versatile recognition motif.[1] |
| pKa (Conj. Acid) | 5.0 ± 0.5 | Reduced basicity improves permeability/safety. |
| LogP | 1.6 – 1.9 | Optimal range for oral bioavailability (Rule of 5). |
| TPSA | ~39 Ų | High membrane permeability. |
Synthetic Methodology
Direct alkylation of 2-aminopyridine with 2,2,2-trifluoroethyl iodide often leads to polyalkylation or reaction at the ring nitrogen.[1] The most authoritative and controllable route utilizes Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura or Negishi type) starting from a halogenated precursor.[1]
Primary Route: Molander Cross-Coupling
This protocol utilizes potassium (2,2,2-trifluoroethyl)trifluoroborate, a stable solid reagent that avoids the volatility of trifluoroethyl iodide.
Reaction Scheme
Caption: Pd-catalyzed cross-coupling of 2-amino-3-bromopyridine with trifluoroethylborate.[1]
Detailed Protocol
-
Reagents:
-
2-Amino-3-bromopyridine (1.0 equiv, 5.0 mmol)[1]
-
Potassium (2,2,2-trifluoroethyl)trifluoroborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (10 mol%)[1]
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv)
-
Solvent: Toluene:Water (3:1 ratio, degassed)
-
-
Procedure:
-
Step 1: Charge a reaction vial with the bromide, borate salt, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Step 2: Evacuate and backfill with Nitrogen (
) three times to ensure an inert atmosphere. -
Step 3: Add the degassed Toluene/Water solvent mixture via syringe.
-
Step 4: Seal and heat the mixture to 80°C with vigorous stirring for 12–16 hours.
-
Step 5 (Workup): Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[3] Dry the organic phase over
, filter, and concentrate. -
Step 6 (Purification): Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes). The amino group makes the compound slightly polar; ensure the silica is neutralized if tailing occurs (add 1% Et3N).
-
-
Validation:
Medicinal Chemistry Applications
Bioisosterism and Design Strategy
The 3-(2,2,2-trifluoroethyl) group is a strategic replacement for:
-
n-Propyl / Ethyl groups: Reduces metabolic liability.[1]
-
Trifluoromethyl (-CF3): Provides a "spacer" that mitigates the extreme electron-withdrawing effect of a direct CF3, which can sometimes kill potency by making the pyridine nitrogen too weakly basic to accept hydrogen bonds.[1]
Functionalization Vectors
Once synthesized, the scaffold can be further elaborated at the C5 position (para to the amine) via Electrophilic Aromatic Substitution (EAS), as the C3 position is blocked and the C2-amino group directs ortho/para.
-
Halogenation: Bromination (NBS) will occur exclusively at C5 .
-
Amide Coupling: The exocyclic amine is weakly nucleophilic but can be coupled to acid chlorides or carboxylic acids (using HATU) to form amide-linked inhibitors (e.g., JAK or BTK inhibitor scaffolds).
Functionalization Pathway
Caption: Divergent functionalization of the core scaffold.
Safety and Handling
-
Fluorine NMR: The compound contains a
group.[1] NMR is a powerful tool for monitoring reaction progress without workup. Expect a triplet (due to coupling with ) around -65 ppm.[1] -
Toxicity: Aminopyridines can be toxic (potassium channel blockers). Handle with standard PPE (gloves, goggles, fume hood). The trifluoroethyl group generally increases lipophilicity, potentially increasing skin absorption.
References
-
Molander, G. A., & Hoag, B. P. (2003). "Suzuki−Miyaura Coupling of Potassium Trifluoro(alkyl)borates with Aryl- and Heteroaryl Halides/Triflates." Organometallics. [1]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
-
Reich, H. J. (2022). "pKa Values of Nitrogen Acids and Bases." University of Wisconsin-Madison Chemistry Data.
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- 2. 2,2,2-Trifluoroethylamine hydrochloride | RUO [benchchem.com]
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- 4. N-(2,2,2-trifluoroethyl)pyridin-2-amine | C7H7F3N2 | CID 12702856 - PubChem [pubchem.ncbi.nlm.nih.gov]
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